REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH3:19])=[C:4]([C:14]([O:17]C)=[CH:15][CH:16]=1)[C:5]([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6].B(Br)(Br)Br.C([O-])(O)=O.[Na+]>C(Cl)Cl>[F:1][C:2]1[C:3]([CH3:19])=[C:4]([C:14]([OH:17])=[CH:15][CH:16]=1)[C:5]([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6] |f:2.3|
|
Name
|
compound 62
|
Quantity
|
1140 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=O)OC2=CC=CC=C2)C(=CC1)OC)C
|
Name
|
|
Quantity
|
15 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over 74 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 30 L 4-neck flask equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20˜25° C. over 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
After stirring for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (2×1 L)
|
Type
|
WASH
|
Details
|
washed with brine (2×2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
74 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=O)OC2=CC=CC=C2)C(=CC1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1100 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |